Cas no 54013-20-6 (4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline)

4-Nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a heterocyclic aromatic compound featuring both a nitro group and a tetrazole moiety on an aniline backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the tetrazole ring enhances metabolic stability and binding affinity, while the nitro group offers reactivity for further functionalization. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to heat and shock.
4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline structure
54013-20-6 structure
Product Name:4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
CAS No:54013-20-6
MF:C7H6N6O2
MW:206.161539554596
MDL:MFCD02766320
CID:2831053
PubChem ID:14063022
Update Time:2025-11-06

4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
    • 54013-20-6
    • SCHEMBL7207777
    • SDDIMKLGAFMEFG-UHFFFAOYSA-N
    • EN300-338551
    • DTXSID30555235
    • 5-(2-amino-5-nitrophenyl)tetrazole
    • MDL: MFCD02766320
    • Inchi: 1S/C7H6N6O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,8H2,(H,9,10,11,12)
    • InChI Key: SDDIMKLGAFMEFG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=C(C2N=NNN=2)C=1)N)=O

Computed Properties

  • Exact Mass: 206.05522346Da
  • Monoisotopic Mass: 206.05522346Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 126Ų

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Additional information on 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline

4-Nitro-2-(1H-1,2,3,4-Tetrazol-5-yl)Aniline: A Comprehensive Overview

4-Nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS No. 54013-20-6) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a nitro group and a tetrazole ring attached to an aniline backbone. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.

The tetrazole ring in the molecule is a five-membered aromatic heterocycle containing four nitrogen atoms. This structure contributes to the compound's stability and reactivity. The nitro group, on the other hand, introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. These features make 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline a valuable precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Recent studies have highlighted its potential in constructing porous materials with high surface area and selective gas adsorption capabilities.

One of the most notable applications of this compound is in the field of coordination chemistry. Researchers have utilized it as a ligand to form stable metal complexes with transition metals such as copper, zinc, and iron. These complexes exhibit interesting magnetic and optical properties, making them promising candidates for use in sensors and catalytic systems. For instance, a study published in *Chemical Communications* demonstrated that copper complexes derived from this ligand exhibit efficient catalytic activity in the oxidation of alcohols under mild conditions.

In addition to its role in coordination chemistry, 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline has been explored for its potential in pharmaceutical chemistry. The tetrazole moiety is known to possess anti-inflammatory and analgesic properties, which has led to its incorporation into drug design strategies. Recent advancements have focused on modifying the molecule to enhance its bioavailability and pharmacokinetic profiles. For example, researchers have investigated the synthesis of prodrugs where the nitro group is replaced with more bioactive substituents.

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution and condensation reactions. A common approach involves the reaction of 4-nitroaniline with hydrazoic acid or its derivatives under specific conditions to form the tetrazole ring. Optimization of reaction conditions has been a key focus in recent studies to improve yield and purity. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.

From an environmental perspective, understanding the degradation pathways of 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is crucial for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through enzymatic hydrolysis and oxidation processes. However, further research is needed to evaluate its long-term persistence in different environmental matrices such as soil and water.

In conclusion, 4-nitro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS No. 54013-20-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure enables it to serve as a building block for advanced materials and pharmaceutical agents. As research continues to uncover new insights into its properties and potential uses

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